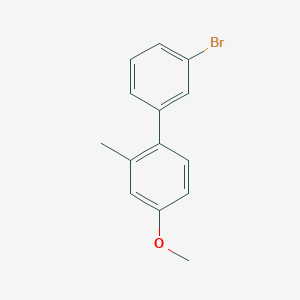

3-Bromo-4'-methoxy-2'-methylbiphenyl

Description

Significance of Biaryl Scaffolds in Modern Organic Chemistry and Materials Science

The biaryl motif, characterized by two directly connected aromatic rings, is a privileged scaffold in a vast array of functional molecules. uni.lusigmaaldrich.comsigmaaldrich.comnih.govnih.gov This structural unit is prevalent in numerous natural products and has been identified as a key pharmacophore in many drug molecules, contributing to a wide range of biological activities. sigmaaldrich.com The versatility of the biaryl scaffold also extends to the field of materials science, where these compounds are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. nih.gov

The synthesis of biaryl scaffolds has been a major focus of methodological development in organic chemistry. sigmaaldrich.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, have become powerful and widely adopted methods for the construction of the C-C bond linking the two aryl rings. nih.govchemicalbook.com These reactions offer a high degree of control over the substitution pattern, allowing for the precise synthesis of complex biaryl structures. More recently, direct C-H bond activation has emerged as a more atom-economical and sustainable approach to biaryl synthesis, further expanding the toolkit available to chemists. uni.lusigmaaldrich.comsigmaaldrich.com

Rationale for Targeted Investigation of 3-Bromo-4'-methoxy-2'-methylbiphenyl

The specific substitution pattern of this compound makes it a compound of interest for several reasons. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex derivatives. The methoxy (B1213986) group, a common feature in many biologically active molecules, can influence the compound's electronic properties and its ability to participate in hydrogen bonding. The methyl group, while seemingly simple, can impact the molecule's conformation and solubility. The combination of these substituents on the biphenyl (B1667301) core suggests that this compound could serve as a valuable building block in the synthesis of novel compounds with tailored properties.

Overview of Key Research Areas Pertaining to Halogenated Methoxy-Methylbiphenyl Systems

Research into halogenated methoxy-methylbiphenyl systems is multifaceted, touching upon several key areas. In medicinal chemistry, the introduction of halogens and methoxy groups can modulate a compound's metabolic stability, lipophilicity, and receptor binding affinity. The study of such systems often involves the synthesis of libraries of analogues to explore structure-activity relationships (SAR). In materials science, the electronic and photophysical properties of these compounds are of interest for applications in optoelectronics. The specific substitution pattern can influence the material's emission wavelength, quantum yield, and charge transport properties. Furthermore, the synthetic methodologies used to create these complex biphenyls are themselves an active area of research, with a continuous drive towards more efficient, selective, and sustainable catalytic systems.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for their biological activities. For instance, various brominated and methoxylated compounds have been explored for their potential as cytotoxic agents against cancer cell lines and for their impact on microtubule dynamics. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | 3-Bromo-4'-methoxy-2'-methyl-1,1'-biphenyl |

| CAS Number | Not available |

| Predicted XLogP3 | 4.8 |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 1 |

| Predicted Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFRENAODHLJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Mechanistic Studies of 3 Bromo 4 Methoxy 2 Methylbiphenyl

Reactivity Profiles of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is the primary site for many synthetic transformations, offering a versatile handle for constructing more complex molecular architectures.

Cross-Coupling Derivatization Reactions

The aryl bromide moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly prominent example.

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org In the context of 3-Bromo-4'-methoxy-2'-methylbiphenyl, it would readily couple with various aryl or vinyl boronic acids or their corresponding esters. The reaction is typically carried out in the presence of a palladium catalyst and a base.

For instance, the coupling of a similar compound, 4-bromo-2-methylaniline, with various boronic acids has been shown to proceed preferentially at the bromo-substituted position. nih.gov This highlights the high reactivity of the aryl bromide group in such transformations. The choice of ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-4'-methoxy-2'-methylbiphenyl | libretexts.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on simple aryl halides like this compound is generally unfavorable under standard conditions. byjus.com Unlike aliphatic SN2 reactions, the direct backside attack is sterically impossible, and SN1 reactions are disfavored due to the instability of the resulting aryl cation. learncbse.in

SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. These substituents are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The subject molecule lacks such strong activation on the bromo-substituted ring, making this pathway energetically demanding. However, under forcing conditions with extremely strong nucleophiles or in the presence of specific catalysts, substitution of the bromine atom might be achievable.

Metalation Reactions and Subsequent Electrophilic Quenching

The bromine atom can be readily exchanged for a metal, most commonly lithium, through a halogen-metal exchange reaction. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. core.ac.ukias.ac.in

This reaction would convert this compound into the corresponding lithiated biphenyl (B1667301) species. This organolithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to install new functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

It is important to note that in some systems, particularly those with directing groups like methoxy (B1213986), direct ortho-lithiation (deprotonation of a C-H bond adjacent to the directing group) can compete with or even supersede halogen-metal exchange, depending on the specific reagents and conditions used. arkat-usa.orgresearchgate.net In this molecule, the methoxy and methyl groups on the second ring could potentially direct lithiation, but the bromine-lithium exchange is generally a very fast and efficient process.

Table 2: Metalation and Electrophilic Quench

| Starting Material | Reagents | Intermediate | Electrophile (E+) | Final Product | Reference |

| This compound | 1. t-BuLi, THF, -78 °C | 3-Lithio-4'-methoxy-2'-methylbiphenyl | 2. E-X | 3-E-4'-methoxy-2'-methylbiphenyl | ias.ac.inarkat-usa.org |

C-H Functionalization Strategies Directed by the Aryl Bromide and Other Substituents

Modern synthetic methods increasingly utilize C-H activation, where a typically unreactive carbon-hydrogen bond is selectively functionalized. mdpi.comspringernature.com In this compound, the substituents can act as directing groups to control the regioselectivity of these reactions.

While the aryl bromide itself is a functional group handle, it can also influence C-H activation reactions at other positions. More significantly, the methoxy group on the second ring is a well-known ortho-directing group for C-H functionalization, including metallation, arylation, and oxygenation reactions. For example, palladium-catalyzed ortho-C–H methoxylation has been demonstrated on various aryl halides. springernature.com The methyl group can also direct functionalization at its ortho positions, though its directing ability is generally weaker than that of the methoxy group. These strategies offer powerful, step-economical ways to further elaborate the biphenyl scaffold.

Transformations Involving the Methoxy and Methyl Substituents

The methoxy and methyl groups on the second phenyl ring also present opportunities for chemical modification, although they are generally less reactive than the aryl bromide.

Oxidation Reactions of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage. While generally stable, it can undergo cleavage under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol. More sophisticated methods for the dealkylation of aryl methyl ethers have also been developed, including photocatalytic approaches. acs.org

Functional Group Interconversions on the Methyl Group

The 2'-methyl group on the biphenyl framework of this compound serves as a handle for a variety of functional group interconversions. These transformations are crucial for the synthesis of derivatives with modified properties and for introducing new reactive sites. The primary reactions involve oxidation and halogenation at this benzylic position.

The oxidation of the benzylic methyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can typically oxidize the methyl group completely to a carboxylic acid, yielding 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carboxylic acid. wikipedia.orgprinceton.edu This transformation proceeds through a radical mechanism, where the initial step is the homolytic cleavage of a benzylic C-H bond. wikipedia.org For the reaction to proceed, the presence of at least one benzylic hydrogen is essential. princeton.edu Milder oxidizing agents can be used to achieve partial oxidation to the corresponding aldehyde, 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carbaldehyde.

Benzylic bromination represents another key functional group interconversion. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. uwindsor.caresearchgate.net This radical then reacts with a molecule of Br₂ (which can be present in small amounts from the decomposition of NBS) to form the benzylic bromide, 2'-(bromomethyl)-3-bromo-4'-methoxy-1,1'-biphenyl. uwindsor.ca The selectivity for the benzylic position is high due to the stability of the intermediate benzylic radical. uwindsor.caresearchgate.net

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Oxidation to Carboxylic Acid | 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carboxylic acid | KMnO₄, H₂CrO₄ | Benzylic Oxidation |

| Oxidation to Aldehyde | 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carbaldehyde | Milder oxidizing agents (e.g., MnO₂) | Benzylic Oxidation |

| Bromination | 2'-(bromomethyl)-3-bromo-4'-methoxy-1,1'-biphenyl | N-Bromosuccinimide (NBS), light (hν) | Free-Radical Bromination |

Detailed Mechanistic Elucidation of Reactions Involving this compound

The bromine atom on the 3-position of this compound makes it a suitable substrate for a variety of transition-metal-mediated cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, and its mechanism provides a framework for understanding the reactivity of this compound.

Catalytic Cycles and Intermediates in Transition-Metal-Mediated Reactions

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Transmetalation : In the next step, the organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium(II) complex. wikipedia.org This step typically requires the presence of a base to activate the organoboron species. acs.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it results in a new palladium(II) complex where the bromide has been replaced by the organic group from the transmetalating agent. acs.org

Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com This step is typically fast and irreversible.

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Insertion of Pd into the C-Br bond of this compound. | 0 to +2 |

| Transmetalation | Transfer of an organic group from an organoboron reagent to the Pd(II) complex. | No change |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | +2 to 0 |

Role of Ligands and Ancillary Additives in Reaction Kinetics and Selectivity

The choice of ligands coordinated to the palladium center plays a crucial role in the efficiency and selectivity of cross-coupling reactions involving sterically hindered substrates like this compound. researchgate.netrsc.org Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties can significantly influence the reaction outcome. rsc.org

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos), are often effective for coupling sterically hindered aryl halides. rsc.orgrsc.org These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. rsc.org The steric bulk of the ligand can also influence the rate of reductive elimination.

Ancillary additives, primarily the base in Suzuki-Miyaura couplings, are also critical. The base activates the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation. acs.org The choice of base (e.g., K₂CO₃, K₃PO₄, CsF) can affect the reaction rate and yield, and its selection is often crucial for achieving high conversion with challenging substrates.

Rate-Determining Steps and Activation Energy Analysis

Kinetic studies on related systems have shown that the reaction can be first-order in the palladium catalyst and the aryl halide, and zero-order in the organoboron reagent and the base, which is consistent with oxidative addition being the slowest step. uwindsor.ca However, the mechanism can be more complex, and in some cases, transmetalation or reductive elimination can become rate-limiting, especially with certain ligand and substrate combinations.

Computational studies have been employed to calculate the activation energies for the different steps in the catalytic cycle. rsc.org These studies help in understanding the influence of ligand structure and substrate electronics on the reaction mechanism and in predicting the most favorable reaction pathways. For a molecule like this compound, the steric hindrance from the 2'-methyl group would be expected to increase the activation energy for the oxidative addition step.

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₄H₁₃BrO | Subject of the article |

| 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carboxylic acid | C₁₄H₁₁BrO₃ | Product of methyl group oxidation |

| 3-Bromo-4'-methoxy-[1,1'-biphenyl]-2'-carbaldehyde | C₁₄H₁₁BrO₂ | Product of partial methyl group oxidation |

| 2'-(bromomethyl)-3-bromo-4'-methoxy-1,1'-biphenyl | C₁₄H₁₂Br₂O | Product of methyl group bromination |

| Potassium permanganate | KMnO₄ | Oxidizing agent |

| Chromic acid | H₂CrO₄ | Oxidizing agent |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Brominating agent |

| Tri-tert-butylphosphine | C₁₂H₂₇P | Ligand for palladium catalyst |

| SPhos | C₂₇H₃₃O₂P | Ligand for palladium catalyst |

Conformational, Stereochemical, and Supramolecular Aspects of 3 Bromo 4 Methoxy 2 Methylbiphenyl and Its Derivatives

Atropisomerism in Substituted Biphenyl (B1667301) Systems

Atropisomerism is a form of stereoisomerism that arises from restricted rotation around a single bond. researchgate.net In biphenyl systems, this phenomenon, also known as axial chirality, occurs when bulky substituents on the ortho positions of the two phenyl rings create a significant energy barrier to rotation around the C-C single bond connecting the rings. rsc.orgmdpi.com This hindrance to free rotation allows for the isolation of stable, non-interconverting rotational isomers, or atropisomers, which are enantiomeric if the substitution pattern is appropriate. researchgate.netcymitquimica.com For atropisomers to be stable and isolable at a given temperature, the free energy barrier to rotation must be sufficiently high, with a half-life of interconversion often cited as being greater than 1000 seconds. nih.gov

The potential for atropisomerism in 3-Bromo-4'-methoxy-2'-methylbiphenyl originates from the substitution pattern on its biphenyl core. The key structural feature is the presence of a methyl group at the 2'-position, which is an ortho position relative to the inter-ring C-C bond.

The magnitude of the rotational barrier in substituted biphenyls is directly related to the size of the ortho substituents. Generally, larger groups lead to higher barriers. A qualitative trend for the steric demand of common substituents is H < F < OH < Cl < Me. nih.gov The presence of even a single methyl group in an ortho position can significantly raise the rotational barrier compared to an unsubstituted biphenyl. nih.gov

The stability of atropisomers is classified based on the rotational energy barrier (ΔG‡):

Class 1: ΔG‡ < 20 kcal/mol; rapidly interconverting at room temperature.

Class 2: 20–28 kcal/mol; separable but may racemize on the timescale of hours to months. westmont.eduresearchgate.net

Class 3: ΔG‡ > 28 kcal/mol; configurationally stable at room temperature. westmont.eduresearchgate.net

Given the presence of a 2'-methyl group, this compound is expected to have a notable rotational barrier, potentially falling into Class 1 or 2, making its atropisomers observable, if not fully stable for isolation at room temperature.

Table 1: Factors Influencing Rotational Barriers in Biphenyls

| Factor | Description | Effect on Rotational Barrier | Relevance to this compound |

|---|---|---|---|

| Ortho-Substituent Size | The van der Waals radius of the groups at the 2, 2', 6, and 6' positions. | Larger groups cause greater steric hindrance, increasing the barrier. mdpi.com | The 2'-methyl group is the primary contributor to the rotational barrier. |

| Number of Ortho-Substituents | The presence of multiple ortho groups enhances steric clash. | Generally, tri- and tetra-ortho-substituted biphenyls have the highest barriers. cymitquimica.com | This is a mono-ortho-substituted biphenyl, so the barrier is expected to be moderate. |

| Buttressing Effects | Substituents adjacent to ortho groups can increase their effective steric bulk. mdpi.com | Increases the rotational barrier. | The 3-bromo group may exert a buttressing effect on the 2-hydrogen. |

| Bridging Groups | The presence of a covalent bridge between the two rings. | Significantly increases the barrier by locking the conformation. mdpi.com | Not applicable. |

The study of atropisomers that are interconverting on a laboratory timescale relies on specialized analytical techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy: This is a powerful technique for measuring rotational barriers. nih.govbeilstein-journals.org For a molecule like this compound, if the rotation is slow enough on the NMR timescale, separate signals may be observed for the protons or carbons of the two atropisomers at low temperatures. As the temperature is increased, these signals will broaden, coalesce, and finally sharpen into a single time-averaged signal. By analyzing the line shape of the signals at different temperatures, the rate of interconversion and the free energy of activation (ΔG‡) for the rotation can be calculated. researchgate.netbeilstein-journals.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the most common method for the separation and analysis of stable atropisomers. nih.govnih.govsigmaaldrich.com For biphenyls with lower rotational barriers, separation may still be possible if the on-column interconversion is slow. This often requires using low temperatures during the chromatographic run to prevent racemization. nih.govsigmaaldrich.com The choice of the CSP, often based on derivatized cyclodextrins or polysaccharides, is critical for achieving separation. sigmaaldrich.combeilstein-journals.org

Obtaining enantiomerically pure atropisomers is a significant challenge in organic synthesis. Several strategies have been developed.

Resolution of Racemates: This is a classical approach where a racemic mixture is separated.

Diastereomeric Crystallization: The racemic atropisomers are reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization. nih.gov

Chiral Preparative Chromatography: As an extension of the analytical technique, preparative-scale chiral HPLC or SFC can be used to isolate individual enantiomers. westmont.edu

Asymmetric Synthesis: These methods aim to create the chiral axis with a preference for one enantiomer.

Substrate-Controlled Synthesis: A pre-existing chiral center in the molecule can direct the stereochemical outcome of the axis-forming reaction.

Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the molecule to control the stereochemistry of the biaryl bond formation, after which it is removed.

Catalyst-Controlled Synthesis: A chiral catalyst is used to favor the formation of one atropisomer over the other. Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose when employing chiral phosphine (B1218219) ligands. westmont.edu

Kinetic Resolution: In this strategy, one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, enriched enantiomer. Enzymatic kinetic resolutions, for example using lipases, have proven effective for the acylation or hydrolysis of atropisomeric biaryls. westmont.eduresearchgate.net

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not available, analysis of related structures provides insight into what could be expected.

X-ray crystallography provides precise measurements of bond lengths, bond angles, and, most importantly for biphenyls, torsional (dihedral) angles. The torsional angle describes the twist between the two phenyl rings. In an ideal, unsubstituted biphenyl in the gas phase, this angle is around 45°. nih.gov In the solid state, this angle is highly influenced by crystal packing forces.

For a substituted biphenyl like this compound, the torsional angle in the solid state would be a compromise between the intramolecular steric repulsion (favoring a larger angle, closer to 90°) and the intermolecular packing forces that might favor a more planar or a specific twisted conformation to maximize favorable interactions. Studies on ortho-substituted biphenyls show that the torsional angle increases with the bulkiness of the substituent. nih.gov For example, 2-methyl substituted biphenyls exhibit moderate torsion angles, often in the range of 54–65°. nih.gov

Table 2: Typical Torsional Angles in Substituted Biphenyls

| Substitution Pattern | Typical Torsional Angle (°) | Reference |

|---|---|---|

| Unsubstituted Biphenyl (gas phase) | ~45 | nih.gov |

| Unsubstituted Biphenyl (solid state) | ~0 (planar due to packing) | |

| 2-Methyl Substituted Biphenyls | 54 - 65 | nih.gov |

| 2,2'-Dimethyl Substituted Biphenyls | 78 - 87 | nih.gov |

| 2,2'-Dibromo Substituted Biphenyls | ~85 | nih.gov |

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a role in its solid-state architecture.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that are crucial for achieving dense packing.

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can act as weak hydrogen bond acceptors for C-H bonds from neighboring molecules. This often leads to edge-to-face arrangements in the crystal lattice.

π-π Stacking: Face-to-face stacking of the aromatic rings can occur, although this is often offset in biphenyls due to their non-planar nature. The strength of this interaction depends on the interplanar distance. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen atom of the methoxy (B1213986) group on a neighboring molecule.

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule possesses weak C-H donors and two potential acceptors: the methoxy oxygen and the bromine atom. Weak C-H···O and C-H···Br hydrogen bonds are commonly observed in the crystal structures of similar compounds and can be significant in directing the crystal packing. nih.govnih.gov

The interplay of these forces determines the final crystal structure, influencing properties like melting point, solubility, and morphology.

Conformational Analysis in Solution and Gas Phase

The conformation of biphenyl derivatives is governed by a delicate balance of steric and electronic effects. In the gas phase, molecules are isolated, and their preferred conformation is dictated purely by intramolecular forces. In solution, intermolecular interactions with the solvent also play a significant role.

Gas Phase Studies of Biphenyl Systems

In the gas phase, unsubstituted biphenyl is known to adopt a non-planar conformation with a dihedral angle of approximately 45°. This twisted arrangement represents a compromise between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens, which is minimized in a perpendicular conformation.

The introduction of substituents significantly alters this conformational landscape. For instance, the presence of ortho-substituents, such as the 2'-methyl group in this compound, is expected to increase the steric hindrance, thereby leading to a larger dihedral angle compared to unsubstituted biphenyl. Computational studies on 2,2'-dihalogenated biphenyls have shown that the preferred dihedral angle can range from 57.9° to 94.8°, depending on the size of the halogen atoms. researchgate.net For 2,2'-dimethylbiphenyl, a significant rotational barrier has also been calculated. researchgate.net

Techniques like gas electron diffraction (GED) are powerful tools for determining the structure of molecules in the gas phase, providing information on bond lengths, angles, and torsional angles. However, no specific GED data for this compound are currently available in the reviewed literature.

Solution Phase Studies of Biphenyl Systems

In solution, the conformation of biphenyls can be influenced by the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space interactions between protons on the two rings, which can be correlated to the average torsional angle.

For ortho-substituted biphenyls, the barrier to rotation around the central C-C bond can be high enough to allow for the isolation of stable rotational isomers, known as atropisomers. The free energy of activation for this aryl-aryl rotation can be measured by variable temperature NMR. researchgate.net The presence of bulky groups at the ortho positions, such as the methyl group in the target molecule, is a key factor in the potential for atropisomerism.

While no specific NMR studies detailing the conformational analysis of this compound were found, studies on related compounds provide some insight. For example, the dihedral angle of 3,4,5-trimethoxy-4′-methylbiphenyl in the solid state was determined to be 33.4 (2)°. nih.gov It is important to note that crystal packing forces in the solid state can significantly influence the conformation, and the dihedral angle in solution or the gas phase may differ.

The following table provides a conceptual framework for the types of data that would be relevant for the conformational analysis of this compound, based on studies of analogous compounds.

| Parameter | Gas Phase (Theoretical/Expected) | Solution Phase (Theoretical/Expected) |

| Preferred Dihedral Angle (θ) | Expected to be > 45° due to ortho-methyl group | Dependent on solvent polarity and intermolecular interactions |

| Rotational Energy Barrier (ΔG‡) | Dependent on the steric clash of ortho substituents | Can be determined by variable temperature NMR |

Further computational and experimental studies are necessary to fully elucidate the conformational, stereochemical, and supramolecular aspects of this compound.

Theoretical and Computational Investigations of 3 Bromo 4 Methoxy 2 Methylbiphenyl

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

A detailed analysis of the electronic structure of 3-Bromo-4'-methoxy-2'-methylbiphenyl, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and charge distribution, has not been reported.

For analogous biphenyl (B1667301) systems, computational methods such as Density Functional Theory (DFT) are commonly employed to elucidate these properties. Such analyses provide insights into the molecule's reactivity, kinetic stability, and optical and electronic properties. The HOMO-LUMO energy gap is a crucial parameter for assessing the excitability of a molecule and its potential use in optoelectronic applications. Similarly, understanding the charge distribution across the molecule, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and methyl groups, would be essential for predicting its intermolecular interactions and reactivity.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Methodological Approach (Hypothetical) |

| HOMO Energy | No data available | DFT calculations (e.g., B3LYP/6-31G) |

| LUMO Energy | No data available | DFT calculations (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | No data available | Calculated from HOMO and LUMO energies |

| Mulliken Charge on Br | No data available | Mulliken population analysis |

| Mulliken Charge on O | No data available | Mulliken population analysis |

This table is for illustrative purposes only and does not represent actual data.

Quantum Chemical Calculations for Conformational Landscapes and Rotational Barriers

There are no published quantum chemical calculations detailing the conformational landscapes or rotational barriers of this compound.

Prediction of Reactivity and Reaction Pathways via Transition State Modeling

Specific predictions of reactivity and reaction pathways for this compound through transition state modeling are not found in the literature.

Transition state theory, combined with quantum chemical calculations, is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve modeling its participation in reactions such as Suzuki or Buchwald-Hartwig cross-coupling, which are common for bromo-aromatic compounds. Identifying the transition state structures and their corresponding activation energies would provide valuable information for optimizing reaction conditions.

Computational Design of Catalytic Systems for Transformations Involving this compound

There is no literature available on the computational design of specific catalytic systems for transformations involving this compound.

The computational design of catalysts is a rapidly advancing field that leverages theoretical calculations to predict and optimize the performance of catalysts for specific reactions. rsc.orgrsc.org For a substrate like this compound, this would entail modeling its interaction with various catalyst-ligand complexes to identify systems that can efficiently facilitate desired transformations, such as C-C or C-N bond formation at the site of the bromine atom.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies) to Aid Elucidation

No specific computational predictions of the spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, for this compound have been published.

Computational methods, particularly DFT, are widely used to predict spectroscopic data. For instance, calculated NMR chemical shifts can aid in the structural elucidation and assignment of experimental spectra. Similarly, the prediction of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. For this compound, such predictions would be invaluable for its synthesis and characterization.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound This compound . While this molecule is identifiable as a distinct chemical entity, detailed studies concerning its specific applications as a versatile synthetic building block in advanced organic chemistry are not present in the accessible scientific literature.

The inquiry sought to detail the role of this compound in several advanced applications, including its use as a precursor for complex molecular architectures like Polycyclic Aromatic Hydrocarbons (PAHs), its function in developing novel ligand systems for catalysis, and its application as a building block for functional organic materials.

Construction of Polycyclic Aromatic Hydrocarbons (PAHs): No literature was found detailing the use of this specific biphenyl derivative as a starting material for the synthesis of PAHs.

Synthesis of Scaffolds for Natural Products: There are no available studies that document the incorporation of this compound into molecular scaffolds relevant to natural product synthesis.

Development of Novel Ligand Systems: The rational design of chiral biphenyl-based ligands and their subsequent application in asymmetric catalysis is a significant area of research. However, no studies specifically name or utilize this compound for this purpose.

Building Block for Functional Organic Materials: While the broader class of biphenyls is crucial for developing functional materials, research singling out this compound for such applications is not available.

It is important to note that while information exists for structurally similar compounds—such as those with different substitution patterns on the biphenyl core—the strict focus on this compound as per the request's constraints prevents the inclusion of such data. The absence of specific research findings for this particular compound means that a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

This highlights a potential area for future research, as the unique substitution pattern of this compound could theoretically offer novel properties in the fields of materials science and catalysis. However, as of now, its specific roles and applications remain undocumented in the public scientific domain.

Role of 3 Bromo 4 Methoxy 2 Methylbiphenyl As a Versatile Synthetic Building Block in Advanced Organic Chemistry

Building Block for Functional Organic Materials

Monomers for Polymer Synthesis

No studies or publications were found that describe the use of 3-Bromo-4'-methoxy-2'-methylbiphenyl as a monomer for polymer synthesis. While related biphenyl (B1667301) structures are sometimes employed in the creation of liquid crystal polymers or other advanced polymeric materials, no such application has been documented for this specific compound.

Components in Optoelectronic Materials

There is no available research detailing the incorporation or investigation of this compound in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) or liquid crystal displays (LCDs). The search did not yield any findings on its electronic or photophysical properties that would suggest its use in this context.

Investigations into Supramolecular Assemblies and Co-crystals

No literature could be found on the investigation of this compound in the field of supramolecular chemistry. There are no documented studies of its use in forming supramolecular assemblies or in the engineering of co-crystals.

Emerging Research Frontiers and Future Perspectives for 3 Bromo 4 Methoxy 2 Methylbiphenyl

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, particularly atom economy, are central to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.comjocpr.comwikipedia.org Traditional multi-step syntheses often suffer from poor atom economy. Future research on 3-Bromo-4'-methoxy-2'-methylbiphenyl will undoubtedly focus on developing synthetic routes that are both efficient and environmentally benign.

A highly probable and atom-economical approach for synthesizing the core structure of this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov This method involves coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For this specific target, the reaction would likely involve (4-methoxy-2-methylphenyl)boronic acid and a suitable brominated aromatic partner, such as 1,3-dibromobenzene.

Catalytic reactions like the Suzuki coupling are inherently more atom-economical than stoichiometric reactions. nih.gov For instance, older coupling methods that might rely on Grignard reagents in the presence of certain metal catalysts often require stoichiometric amounts of reagents that end up as byproducts. wikipedia.org The development of highly active catalysts allows for lower catalyst loadings and milder reaction conditions, further enhancing the sustainability of the process. nih.gov

| Parameter | Hypothetical Suzuki-Miyaura Coupling | Hypothetical Grignard-based Coupling |

|---|---|---|

| Key Reagents | (4-methoxy-2-methylphenyl)boronic acid + 1,3-dibromobenzene | (4-methoxy-2-methylphenyl)magnesium bromide + 1,3-dibromobenzene |

| Catalyst | Pd(PPh₃)₄ (catalytic amount) | Fe(acac)₃ (catalytic amount) |

| Primary Byproducts | Boric acid derivatives, NaBr | MgBr₂ |

| Atom Economy | High | Moderate to Low |

| Sustainability Notes | Reduces metallic waste; organoboron compounds are generally stable and less hazardous. | Grignard reagents are highly reactive and moisture-sensitive, requiring stringent anhydrous conditions. |

Exploration of Unconventional Reactivity and Novel Bond-Forming Reactions

The structure of this compound offers several avenues for novel chemical transformations. The carbon-bromine (C-Br) bond is a key functional handle for a wide array of cross-coupling reactions beyond the initial synthesis. acs.org This allows for the late-stage functionalization of the molecule to create diverse libraries of derivatives. For example, Sonogashira coupling could introduce alkyne moieties, while Buchwald-Hartwig amination could install nitrogen-containing groups, both of which are valuable in medicinal chemistry.

A significant future direction is the exploration of C-H bond activation. This strategy allows for the direct conversion of typically unreactive C-H bonds into new chemical bonds (e.g., C-C, C-N, C-O), bypassing the need for pre-functionalized starting materials. For this compound, regioselective C-H activation on either of the phenyl rings could provide a highly step- and atom-economical pathway to complex derivatives that would be difficult to access through traditional means.

| Reactive Site | Potential Reaction Type | Description | Potential Outcome |

|---|---|---|---|

| C-Br Bond | Sonogashira Coupling | Palladium- and copper-catalyzed reaction with a terminal alkyne. | Introduction of an alkynyl group, creating a more complex carbon skeleton. |

| C-Br Bond | Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. | Synthesis of aniline (B41778) derivatives. |

| Aromatic C-H Bonds | Direct Arylation | Palladium-catalyzed coupling with another aryl halide. | Formation of terphenyl or more complex poly-aromatic systems. |

| Methyl Group (C-H) | Radical Halogenation | Selective bromination of the benzylic position. | Creates a new reactive handle (CH₂Br) for further nucleophilic substitution. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and improved scalability. acs.orgrsc.org The synthesis of this compound via cross-coupling is an ideal candidate for adaptation to a flow process. acs.org

In a potential flow setup, reactants could be pumped through a heated column packed with an immobilized palladium catalyst (a packed-bed reactor). researchgate.net This approach offers significant advantages, including efficient mixing, rapid heat transfer, and the elimination of catalyst contamination in the product stream, simplifying purification. researchgate.net The ability to safely handle highly exothermic or sensitive reagents, such as Grignard reagents if used, is another key benefit of flow systems. vapourtec.com Automated platforms can integrate synthesis, work-up, and purification, enabling high-throughput screening of reaction conditions to rapidly optimize the production of this biphenyl (B1667301) derivative and its analogues.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to small channel dimensions |

| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer with small reaction volumes and superior temperature control. vapourtec.com |

| Catalyst Recovery | Requires separate purification step (e.g., chromatography) | Can use immobilized catalyst for easy separation and reuse. rsc.org |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for a longer duration ("scaling out"). |

Advanced Spectroscopic Characterization Techniques for In-situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and determining endpoints accurately are critical for process optimization. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are invaluable tools. acs.org For the synthesis of this compound, techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy could be employed.

For example, during a Grignard reagent formation step, which can be notoriously difficult to initiate, in-situ FTIR can monitor the consumption of the organic halide and the formation of the R-MgX species, providing clear indication of reaction onset and progression. mt.com Similarly, in a manganese-catalyzed coupling, Raman spectroscopy has been successfully used to monitor the transmetalation step in real time, providing crucial mechanistic insights and allowing for precise process control. acs.orgacs.org Applying these Process Analytical Technologies (PAT) to the synthesis of this compound would enable robust, optimized, and reproducible manufacturing.

| Technique | Information Gained | Application in Synthesis of this compound |

|---|---|---|

| Raman Spectroscopy | Real-time concentration of reagents, products, and some inorganic species. acs.org | Monitoring consumption of the boronic acid and formation of the biphenyl product in a Suzuki coupling. |

| FTIR Spectroscopy | Tracking changes in functional groups; identifying key intermediates. | Detecting the formation of organometallic intermediates and reaction endpoints. mt.com |

| UV-Vis Spectroscopy | Monitoring concentration of chromophoric species. | Tracking the concentration of conjugated aromatic compounds throughout the reaction. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information on all species in solution. | Benchtop or flow-NMR could provide detailed mechanistic insight and quantify product/byproduct ratios in real time. |

Computational Guidance for Expedited Discovery of New Transformations and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern chemical research. It can be used to model reaction mechanisms, predict the properties of unknown molecules, and guide the development of new catalysts and reactions, thus saving significant experimental time and resources.

For this compound, computational studies could be used to:

Predict Reactivity: Calculate electron density maps and molecular orbital energies to identify the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of novel reactions as described in section 7.2.

Elucidate Mechanisms: Model the transition states of potential reactions, such as a C-H activation step, to understand the energy barriers and determine the most favorable reaction pathway.

Design Catalysts: Simulate the interaction of the biphenyl substrate with various palladium-ligand complexes to rationally design a more efficient and selective catalyst for its synthesis or subsequent functionalization.

Predict Properties: Forecast the electronic and photophysical properties of novel derivatives, helping to screen for candidates with potential applications in materials science (e.g., as components of organic light-emitting diodes, OLEDs).

| Computational Method | Objective | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and energies. | Predict reaction pathways, transition state energies, and spectroscopic properties (e.g., NMR shifts). |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Understand solvent effects and conformational preferences of the biphenyl and its derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Predict the potential bioactivity of novel derivatives based on computed molecular descriptors. |

| Virtual Screening | Docking of molecules into the active sites of proteins. | Identify potential biological targets and guide the design of new drug candidates based on this scaffold. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromine at the 3-position of biphenyl derivatives like 3-Bromo-4'-methoxy-2'-methylbiphenyl?

- Methodological Answer : Optimize bromination using regioselective catalysts (e.g., FeBr₃ or Pd-based systems) and controlled stoichiometry. Solvent polarity significantly impacts selectivity; multivariate analysis of solvents (e.g., DCM vs. toluene) can minimize di-substitution byproducts. Monitor reaction progress via TLC or GC-MS to terminate at the monobrominated stage .

Q. How should researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Combine H/C NMR for functional group analysis and LC-Q-TOF-MS/MS for molecular mass confirmation. For ambiguous stereochemistry or crystal packing, use single-crystal X-ray diffraction (as demonstrated for structurally similar brominated biphenyls) .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to avoid photodegradation and moisture absorption. Pre-purge storage containers to eliminate oxidative side reactions, as recommended for halogenated aromatics .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct parallel biodegradation studies in aerobic/anaerobic sludge systems with LC-Q-TOF-MS/MS to track intermediates. For example, identified methylated and hydroxylated metabolites in activated sludge, which retained toxicity despite debromination. Use isotopic labeling (C/Br) to differentiate abiotic vs. biotic degradation pathways .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations to map electron density at the bromine site and assess susceptibility to Suzuki-Miyaura coupling. Compare with crystallographic data (e.g., bond angles from ) to validate computational models. Molecular docking can further predict interactions with catalytic Pd centers .

Q. How do substituent effects (methoxy, methyl, bromine) influence the photostability of this compound?

- Methodological Answer : Design UV-Vis irradiation experiments in quartz reactors with varying wavelengths (254–365 nm). Quantify degradation kinetics via HPLC and correlate with Hammett parameters (σ⁺) of substituents. Methoxy groups may enhance stability via resonance, while bromine promotes radical-mediated breakdown .

Q. What in vitro models best assess the ecotoxicological risks of this compound?

- Methodological Answer : Use luminescent bacteria (e.g., Vibrio fischeri) for acute toxicity screening and zebrafish embryos (Danio rerio) for developmental toxicity. Pair with metabolomics to identify bioaccumulation patterns. showed residual toxicity in biodegradation intermediates, suggesting prolonged environmental risks .

Methodological Contradictions and Solutions

Q. How to address discrepancies in reported degradation pathways for halogenated biphenyls?

- Resolution : Replicate studies using standardized OECD guidelines for biodegradability testing. For example, proposed two pathways: (I) methylation-debromination and (II) hydroxylation-demethylation. Validate via isotopic tracing (O-H₂O) to distinguish enzymatic vs. radical-mediated mechanisms .

Q. Why do crystallographic data sometimes conflict with computational predictions for brominated biphenyls?

- Resolution : Refine DFT models by incorporating solvent effects (e.g., PCM for polar solvents) and dispersion corrections. Compare with experimental torsional angles from X-ray data (e.g., ’s dihedral angles for methoxy groups) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.